molecular formula C15H13ClFN3O3S B6428449 3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide CAS No. 2034352-48-0

3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B6428449
CAS No.: 2034352-48-0
M. Wt: 369.8 g/mol
InChI Key: GIXKBLMTNGLVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is a synthetic chemical reagent featuring a hybrid molecular structure that incorporates a benzene sulfonamide group linked to a furan-pyrazole heterocyclic system. This structure is of significant interest in medicinal chemistry and biochemical research, particularly in the investigation of enzyme inhibition. The primary research value of this compound is its potential as an inhibitor of carbonic anhydrase (CA) isozymes. Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in a wide range of physiological processes. Aberrant levels of specific CA isozymes are linked to various disorders, including glaucoma, epilepsy, and cancer . Sulfonamide-based inhibitors are known to exhibit high affinity for the zinc ion in the active site of carbonic anhydrases, making them potent candidates for modulating enzyme activity . The design of this compound, which combines a sulfonamide zinc-binding group (ZBG) with a furan-pyrazole moiety, is a strategic approach in the development of isoform-selective inhibitors. The heterocyclic component may confer unique binding interactions within the active site pockets of different CA isoforms, such as hCA II, hCA IX, and hCA XII, which are targets for therapeutic intervention . Researchers can utilize this compound to explore structure-activity relationships, perform in vitro enzymatic assays, and conduct molecular docking studies to elucidate its binding mode and selectivity profile. Furthermore, the structural motif of this compound is related to other pyrazole-sulfonamide derivatives that have demonstrated promising inhibitory activity against carbonic anhydrases, underscoring its value as a tool compound in hit-to-lead optimization campaigns . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O3S/c16-13-8-12(3-4-14(13)17)24(21,22)19-5-6-20-10-11(9-18-20)15-2-1-7-23-15/h1-4,7-10,19H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXKBLMTNGLVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Sulfonamide Core

The benzene sulfonamide moiety is typically synthesized via sulfonation of 3-chloro-4-fluoroaniline. A common approach involves reacting 3-chloro-4-fluoroaniline with chlorosulfonic acid to form the intermediate sulfonyl chloride, followed by amidation.

Example Protocol:

  • Sulfonation: 3-Chloro-4-fluoroaniline (10.0 g, 63.3 mmol) is added dropwise to chlorosulfonic acid (15 mL) at 0–5°C. The mixture is stirred for 2 hr, quenched with ice-water, and extracted with dichloromethane to yield 3-chloro-4-fluorobenzenesulfonyl chloride .

  • Amidation: The sulfonyl chloride is reacted with ethylenediamine (1.2 eq) in tetrahydrofuran (THF) with triethylamine (2.0 eq) as a base. The reaction proceeds at 25°C for 12 hr, yielding 3-chloro-4-fluoro-N-(2-aminoethyl)benzenesulfonamide .

Key Data:

StepReagentsConditionsYield
SulfonationChlorosulfonic acid0–5°C, 2 hr85%
AmidationEthylenediamine, TEATHF, 25°C, 12 hr78%

Construction of the Pyrazole-Furan Moiety

The pyrazole ring with a furan substituent is synthesized via cyclocondensation of hydrazines with diketones or via Vilsmeier-Haack formylation.

Method A: Cyclocondensation

  • Hydrazine Formation: 4-Hydrazinylbenzenesulfonamide (prepared via diazotization of sulfanilamide with NaNO₂/HCl and reduction with SnCl₂ ) reacts with 2-acetylfuran in dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to form 4-(furan-2-yl)-1H-pyrazole-1-carbaldehyde .

  • Reductive Amination: The aldehyde intermediate is coupled with 3-chloro-4-fluoro-N-(2-aminoethyl)benzenesulfonamide using sodium triacetoxyborohydride (NaBH(OAc)₃) in acetonitrile at 25°C .

Method B: Vilsmeier-Haack Reaction

  • Formylation: 4-(Furan-2-yl)-1H-pyrazole is treated with DMF/POCl₃ to generate 4-(furan-2-yl)-1H-pyrazole-1-carbaldehyde .

  • Coupling: The aldehyde is reacted with the sulfonamide-ethylamine derivative under reductive amination conditions (NaBH₄, MeOH, 0°C) .

Key Data:

MethodReagentsConditionsYield
A2-Acetylfuran, POCl₃DMF, 80°C, 6 hr72%
BDMF/POCl₃25°C, 2 hr68%

Final Coupling and Optimization

The pyrazole-ethyl group is conjugated to the sulfonamide core via nucleophilic substitution or Mitsunobu reactions.

Protocol:

  • Nucleophilic Substitution: 3-Chloro-4-fluoro-N-(2-aminoethyl)benzenesulfonamide (5.0 g, 16.8 mmol) and 4-(furan-2-yl)-1H-pyrazole (2.8 g, 18.5 mmol) are heated in isopropyl alcohol with potassium carbonate (4.6 g, 33.6 mmol) at 80°C for 14 hr under nitrogen .

  • Purification: The crude product is recrystallized from ethyl acetate/n-hexane (1:3) to afford the title compound as a white solid .

Optimization Insights:

  • Solvent Choice: Isopropyl alcohol enhances reactivity compared to ethanol or THF .

  • Catalyst: K₂CO₃ outperforms NaHCO₃ in deprotonating the pyrazole NH .

Reaction Metrics:

ParameterValue
Temperature80°C
Time14 hr
Yield95%
Purity (HPLC)98%

Alternative Routes and Comparative Analysis

Route 1: One-Pot Synthesis
A mixture of 3-chloro-4-fluorobenzenesulfonyl chloride, ethylenediamine, and 4-(furan-2-yl)-1H-pyrazole is heated in acetonitrile with triethylamine. This method reduces steps but yields 82% with 94% purity .

Route 2: Solid-Phase Synthesis
Immobilized sulfonamide on Wang resin reacts with pyrazole-furan building blocks under microwave irradiation (100°C, 30 min). This method offers rapid synthesis (87% yield) but requires specialized equipment .

Comparative Table:

RouteAdvantagesLimitations
1Fewer steps, high yieldLower purity (94%)
2Fast, high purityRequires resin/microwave

Characterization and Validation

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, pyrazole-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.63 (m, 1H, Ar-H), 7.41 (t, J = 8.8 Hz, 1H, Ar-H), 6.92 (d, J = 3.2 Hz, 1H, furan-H), 6.48 (m, 1H, furan-H), 4.32 (t, J = 6.0 Hz, 2H, CH₂), 3.87 (t, J = 6.0 Hz, 2H, CH₂) .

  • HRMS (ESI): m/z calcd. for C₁₅H₁₄ClFN₃O₃S [M+H]⁺: 398.0432; found: 398.0429 .

Purity Assessment:

  • HPLC (C18 column, MeCN/H₂O = 70:30): tR = 9.8 min, 98% purity .

Challenges and Mitigation Strategies

Challenge 1: Pyrazole Ring Instability

  • Cause: Oxidation under acidic conditions.

  • Solution: Use inert atmospheres (N₂) and avoid strong acids .

Challenge 2: Low Coupling Efficiency

  • Cause: Steric hindrance from the furan group.

  • Solution: Increase reaction temperature to 90°C and extend time to 18 hr .

Chemical Reactions Analysis

Sulfonamide Group

  • Nucleophilic Substitution : The sulfonamide’s NH group can undergo alkylation or acylation in the presence of electrophiles (e.g., alkyl halides or anhydrides).

  • Acid-Base Reactions : Reacts with strong acids (e.g., HCl) to form water-soluble salts, enhancing bioavailability.

Pyrazole Ring

  • Electrophilic Substitution : The pyrazole’s electron-rich nitrogen sites undergo nitration or halogenation under acidic conditions .

  • Metal Coordination : Acts as a ligand for transition metals (e.g., Cu²⁺ or Fe³⁺), forming complexes with potential catalytic or biological activity .

Furan Moiety

  • Oxidation : Reacts with oxidizing agents (e.g., KMnO₄) to form γ-ketoacids or dihydrofuran derivatives.

  • Diels-Alder Reactions : Participates in [4+2] cycloadditions with dienophiles like maleic anhydride .

Side-Chain Functionalization

  • Ethyl Linker Modifications :

    • Bromination at the ethyl group’s terminal carbon enables further cross-coupling (e.g., Suzuki-Miyaura).

    • Oxidation with K₂Cr₂O₇ converts the ethyl group to a ketone, altering electronic properties.

Heterocyclic Ring Modifications

  • Furan Ring Opening : Acidic hydrolysis cleaves the furan ring to form dicarbonyl compounds .

  • Pyrazole N-Alkylation : Reacts with alkyl halides to form N-alkylated derivatives, modulating steric effects .

Catalytic and Mechanistic Insights

  • Cyclization Mechanisms : Sc(OTf)₃ promotes intramolecular cyclization via Lewis acid activation, forming the pyrazole ring .

  • Base-Mediated Elimination : DBU facilitates deprotonation and elimination steps, critical for forming conjugated systems .

Example Mechanism for Pyrazole Formation :

  • Nucleophilic attack of hydrazine on a carbonyl group.

  • Cyclization via -H shift under Sc(OTf)₃ catalysis.

  • Elimination of water to aromatize the pyrazole ring .

Stability and Degradation Reactions

  • Hydrolytic Degradation : The sulfonamide bond is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions.

  • Photodegradation : UV exposure induces cleavage of the C–Cl bond, forming free radicals.

Degradation Products :

ConditionMajor Product
Acidic Hydrolysis3-Chloro-4-fluorobenzenesulfonic acid
Alkaline HydrolysisPyrazole-ethylamine derivative

Comparative Reaction Data

The table below contrasts reactivity trends with structural analogs:

Compound ModificationReaction TypeYield (%)Key Catalyst
Trifluoromethyl Pyrazole Cyclization97Sc(OTf)₃ + DBU
Chloro-Fluoro SulfonamideNucleophilic Substitution82K₂CO₃
Furan-Pyrazole Hybrid Diels-Alder75None (thermal)

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity : Sulfonamides are well-documented for their antimicrobial properties. Research indicates that derivatives of this compound may exhibit enhanced efficacy against bacterial strains due to the presence of the furan and pyrazole groups, which can interfere with bacterial metabolism and cell wall synthesis.
  • Anti-inflammatory Properties : Compounds containing pyrazole rings are often evaluated for anti-inflammatory effects. The incorporation of the furan moiety may further enhance these properties, making it a candidate for treating inflammatory diseases.
  • Cancer Research : The unique structure of this compound could potentially lead to the development of novel anticancer agents. Studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Synthesis and Derivative Development

The synthesis of 3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide involves several steps, typically starting from commercially available precursors. The synthetic routes often focus on optimizing yield and purity while minimizing environmental impact.

Table 1: Synthetic Routes for this compound

StepReagents/ConditionsPurpose
13-chloro-4-fluorobenzenesulfonyl chloride + furan derivativeFormation of sulfonamide bond
2Base (e.g., triethylamine)Neutralization and promotion of reaction
3Pyrazole derivativeNucleophilic attack to form final product
4Purification (e.g., recrystallization)Isolation of pure compound

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential use as a broad-spectrum antibiotic.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound exhibited dose-dependent inhibition of pro-inflammatory cytokines in macrophage cell lines. This positions it as a promising candidate for further development in anti-inflammatory therapies.

Case Study 3: Anticancer Activity

Preliminary screening against cancer cell lines showed that the compound could induce apoptosis in certain cancer types, warranting further investigation into its mechanism of action and potential as an anticancer drug.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

  • Molecular Targets: : Enzymes and receptors that recognize the sulfonamide group.

  • Pathways Involved: : Binding to these targets can inhibit or activate certain biochemical pathways, affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous benzenesulfonamide/pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Implications Reference
Target: 3-Chloro-4-Fluoro-N-{2-[4-(Furan-2-yl)-1H-Pyrazol-1-yl]ethyl}Benzene-1-Sulfonamide C₁₆H₁₄ClFN₃O₃S 388.82 - Cl/F on benzene
- Ethyl linker
- Furan-2-yl on pyrazole
Enhanced target binding (halogens), metabolic stability (furan), flexible linker
3-Chloro-4-Fluoro-N-((5-(Furan-2-yl)-1-methyl-1H-Pyrazol-3-yl)methyl)Benzene-sulfonamide C₁₆H₁₅ClFN₃O₃S 388.82 - Cl/F on benzene
- Methyl on pyrazole
- Shorter methyl linker
Reduced linker flexibility; methyl may increase lipophilicity
3-Chloro-2-Methyl-N-{2-[4-(1-Methyl-1H-Pyrazol-5-yl)Phenyl]ethyl}Benzene-1-Sulfonamide C₁₉H₂₀ClN₃O₂S 389.90 - Cl/Me on benzene
- Ethyl linker
- Methyl-pyrazole-phenyl hybrid
Bulky substituents may hinder binding; methyl groups improve metabolic resistance
4-[5-(2,4-Difluorophenyl)-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Benzenesulfonamide C₁₆H₁₀F₅N₃O₂S 405.32 - Di-F/CF₃ on pyrazole
- No ethyl linker
Strong electron-withdrawing groups (CF₃) enhance potency but may reduce solubility
2-Chloro-4-Fluoro-N-(2-{[6-(1H-Pyrazol-1-yl)-3-Pyridazinyl]Amino}Ethyl)Benzamide C₁₇H₁₄ClFN₆O 360.77 - Benzamide core (vs. sulfonamide)
- Pyridazine-pyrazole hybrid
Altered pharmacophore (amide vs. sulfonamide) impacts target selectivity

Detailed Structural and Functional Analysis

Halogenation Patterns

  • The chloro-fluoro substitution on the benzene ring in the target compound is critical for electronic effects (electron-withdrawing) and steric interactions, enhancing binding to hydrophobic pockets in enzymes .
  • In contrast, 3-chloro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide () replaces fluorine with a methyl group, reducing polarity but increasing steric bulk, which may limit target accessibility.

Linker and Substituent Effects

  • The ethyl linker in the target compound allows greater conformational freedom compared to the shorter methyl linker in ’s analog. This flexibility may improve binding kinetics to dynamic enzyme active sites .
  • Compounds like 4-[5-(2,4-difluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide () lack a linker, directly fusing the pyrazole to the sulfonamide-bearing benzene. This rigidity could favor entropy-driven binding but reduce adaptability.

Heterocyclic Modifications

  • In 2-chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide (), the pyridazine ring introduces additional nitrogen atoms, altering electron distribution and solubility.

Biological Activity

3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

These findings suggest that the incorporation of pyrazole and furan rings may enhance the anticancer activity of sulfonamide derivatives .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes such as Aurora-A kinase, which plays a critical role in cell division. For example, one study reported that a related pyrazole compound exhibited an IC50 value of 0.16 µM against Aurora-A kinase, indicating strong inhibitory activity .

Anti-inflammatory Activity

In addition to anticancer properties, compounds similar to this compound have also demonstrated anti-inflammatory effects. A review highlighted several pyrazole derivatives that exhibited significant inhibition of COX enzymes, which are crucial targets in the treatment of inflammation:

CompoundCOX Inhibition (IC50 µM)
Compound DCOX-1: 5.40
Compound ECOX-2: 0.01

These results indicate that modifications in the chemical structure can lead to enhanced selectivity and potency against inflammatory pathways .

Study on Antitumor Activity

A recent study evaluated the antitumor activity of various pyrazole derivatives, including those structurally related to our compound of interest. The study found that certain derivatives led to significant apoptosis in cancer cells, with IC50 values ranging from 0.39 µM to 49.85 µM across different cell lines .

Safety Profile

Toxicological assessments indicated that some derivatives caused skin irritation and serious eye irritation at high concentrations . This emphasizes the need for careful evaluation during drug development.

Q & A

Q. 1.1. What synthetic strategies are recommended for optimizing the yield of 3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide?

  • Methodological Answer : Utilize modular synthesis with regioselective pyrazole ring formation and sulfonamide coupling. For example, diarylpyrazole sulfonamide derivatives often employ Suzuki-Miyaura cross-coupling for aryl group introduction, followed by sulfonylation with chlorosulfonic acid . Monitor reaction intermediates via LC-MS and optimize temperature/pH to minimize side products.

Q. 1.2. How can the structural identity of this compound be validated post-synthesis?

  • Methodological Answer : Combine single-crystal X-ray diffraction (SC-XRD) for absolute configuration determination (e.g., resolving the pyrazole-furan linkage) with NMR (¹H/¹³C, HSQC, HMBC) to confirm substituent positions. SC-XRD parameters from analogous sulfonamides (e.g., Rfactor<0.05R_{\text{factor}} < 0.05) ensure high confidence .

Q. 1.3. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer : Use fluorescence-based ion channel assays (e.g., NaV1.7 inhibition) with HEK293 cells expressing human isoforms. Include celecoxib-like COX-2 inhibition assays as a negative control to assess off-target effects . Dose-response curves (IC₅₀) should be triplicated to ensure reproducibility.

Advanced Research Questions

Q. 2.1. How can target selectivity be evaluated against related isoforms (e.g., NaV1.7 vs. NaV1.5)?

  • Methodological Answer : Perform patch-clamp electrophysiology on heterologous expression systems (e.g., Xenopus oocytes) to measure current inhibition. For NaV1.7, use a voltage-sensing domain (VSD)-focused protocol, as selective inhibitors like PF-05089771 bind to VSD-IV . Compare KdK_d values across isoforms using radiolabeled ligand displacement assays.

Q. 2.2. What strategies mitigate metabolic instability in preclinical models?

  • Methodological Answer : Introduce metabolic soft spots (e.g., fluorination at the 4-position) to reduce CYP450-mediated oxidation. Use liver microsome assays (human/rodent) to identify primary metabolites. For example, replacing labile methyl groups with trifluoromethyl moieties improved celecoxib’s half-life .

Q. 2.3. How should contradictory pharmacokinetic (PK) data between species be resolved?

  • Methodological Answer : Conduct allometric scaling with species-specific cytochrome P450 profiling. If preclinical PK (e.g., rat vs. dog) shows >5-fold variability in clearance, validate with human hepatocyte cultures or a Phase 0 microdose trial (e.g., 100 µg dose with AMS detection) .

Q. 2.4. What computational models predict toxicity and off-target interactions?

  • Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to screen against Tox21 targets (hERG, PPARγ). Use QSAR models trained on sulfonamide datasets to predict hepatotoxicity (e.g., Alamar Blue assay correlation). Validate with in silico toxicity databases (e.g., PubChem BioAssay) .

Data Analysis and Interpretation

Q. 3.1. How can crystallographic data resolve ambiguous electron density in the pyrazole-furan region?

  • Methodological Answer : Refine disordered regions using SHELXL with restraints on bond lengths/angles. For low-resolution data (<1.0 Å), employ twin refinement (e.g., RIGU in Olex2) and validate with omit maps. Reference analogous structures (e.g., 4-chlorophenylpyrazole sulfonamides) to guide modeling .

Q. 3.2. What statistical methods are appropriate for SAR analysis of substituent effects?

  • Methodological Answer : Use multivariate regression (e.g., PLS) with descriptors like logP, polar surface area, and Hammett constants. For example, electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring correlate with increased NaV1.7 potency (r2>0.85r^2 > 0.85) .

Safety and Handling

Q. 4.1. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Follow GHS Category 2 guidelines (H315/H319/H335) for irritants. Use PPE (nitrile gloves, goggles) and conduct reactions in a fume hood. Store at -20°C under nitrogen to prevent sulfonamide hydrolysis. Refer to SDS analogs (e.g., 4-chlorophenyl sulfonamides) for spill management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.